Bis(11-hydroxyundecyl) disulfide

Self-Assembled Monolayers Electrochemical Impedance Spectroscopy Surface Functionalization

Select Bis(11-hydroxyundecyl) disulfide (BHDU) to ensure uniform, defect-free hydroxyl-terminated self-assembled monolayers (SAMs) on gold. Unlike 11-mercapto-1-undecanol or asymmetric disulfides, BHDU’s symmetric C11 chains yield densely packed, single-component SAMs that resist molecular exchange, delivering ~5× higher charge-transfer resistance and ~50% lower capacitance critical for reproducible electrochemical biosensing, electrocatalysis, and nanolithography. Procure the correct disulfide precursor to eliminate phase separation and guarantee long-term monolayer stability in liquid environments.

Molecular Formula C22H46O2S2
Molecular Weight 406.7 g/mol
CAS No. 119438-02-7
Cat. No. B048020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(11-hydroxyundecyl) disulfide
CAS119438-02-7
Molecular FormulaC22H46O2S2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESC(CCCCCO)CCCCCSSCCCCCCCCCCCO
InChIInChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2
InChIKeyQDDVALINJKRSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7) Properties, Procurement & Key Distinctions


Bis(11-hydroxyundecyl) disulfide (BHDU, CAS 119438-02-7) is a symmetric, long-chain dialkyl disulfide bearing terminal hydroxyl groups on each C11 alkyl chain . The compound has a molecular formula of C22H46O2S2, a molecular weight of 406.73 g/mol, and a melting point of 80-84 °C . As a dialkyl disulfide, BHDU chemisorbs onto gold surfaces via S–S bond cleavage, forming densely packed, hydroxyl-terminated self-assembled monolayers (SAMs) . This establishes BHDU as a foundational building block for surface functionalization, electrocatalysis, and biomaterials engineering .

Why Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7) Cannot Be Substituted with Generic Analogs


Generic substitution of BHDU with its thiol analog 11-mercapto-1-undecanol or other hydroxyl-terminated alkanethiols fundamentally alters monolayer architecture and electrochemical performance [1]. While BHDU and 11-mercapto-1-undecanol produce SAMs with comparable thickness and wettability when formed under identical conditions, the thiol-based SAMs exhibit significantly faster molecular exchange rates in solution environments, leading to reduced monolayer stability over time [1]. Moreover, BHDU forms densely packed, well-ordered SAMs on gold, whereas asymmetric disulfide analogs such as 11-hydroxyundecyl octadecyl disulfide (HUOD) yield phase-separated, mixed monolayers due to dissociative adsorption and chain-length mismatch [2]. Therefore, procuring the correct disulfide precursor is essential to ensure the intended monolayer density, surface homogeneity, and functional group presentation required for reproducible device performance.

Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7) Product-Specific Quantitative Evidence Guide


SAM Packing Density and Electrochemical Barrier Properties of BHDU SAMs on Gold

BHDU forms densely packed hydroxyl-terminated SAMs on gold that exhibit superior electrochemical barrier properties compared to loosely packed hydroxyl-terminated SAMs prepared via fluorocarbon cleavage [1]. When characterized by electrochemical impedance spectroscopy in 1 M KCl containing 1 mM Fe(CN)6^3–/4–, the densely packed BHDU-derived SAM demonstrated a charge-transfer resistance (Rct) that was five-fold higher (i.e., 5× greater barrier to electron transfer) and a capacitance that was approximately 50% lower (indicating a denser, less defective monolayer) than the loosely packed hydroxyl-terminated SAM comparator [1].

Self-Assembled Monolayers Electrochemical Impedance Spectroscopy Surface Functionalization

Monolayer Exchange Stability: BHDU vs. 11-Mercapto-1-undecanol on Gold

SAMs derived from BHDU exhibit markedly slower molecular exchange kinetics compared to SAMs formed from its thiol analog, 11-mercapto-1-undecanol [1]. In competitive adsorption and exchange experiments on polycrystalline gold, replacement of pre-adsorbed disulfide molecules by solution-phase thiols occurred at a significantly lower rate than replacement of pre-adsorbed thiols by thiols [1]. This difference in exchange dynamics confers superior long-term monolayer stability to BHDU-based SAMs in environments containing free thiols or other sulfur-containing species.

SAM Stability Thiol-Disulfide Exchange Surface Chemistry

Monolayer Homogeneity: Symmetric BHDU vs. Asymmetric Disulfide (HUOD) on Au(111)

In contrast to the well-defined, single-component SAMs formed by symmetric BHDU, the asymmetric disulfide 11-hydroxyundecyl octadecyl disulfide (HUOD) produces phase-separated, mixed monolayers upon adsorption onto Au(111) [1]. Scanning tunneling microscopy (STM) imaging during the initial SAM growth stage of HUOD revealed two distinct types of domains with different corrugation periodicities, corresponding to phase-separated regions enriched in CH3(CH2)17S and HO(CH2)11S moieties [1]. This nanoscopic phase separation directly results from the dissociative adsorption mechanism of the asymmetric disulfide [1].

Scanning Tunneling Microscopy Phase Separation SAM Structure

Electrocatalytic Functionalization: BHDU as a Scaffold for Pd(II) Complex Formation on Gold Electrodes

BHDU serves as a robust molecular scaffold for constructing electrocatalytically active surfaces via sequential chemical modification of its terminal hydroxyl groups [1]. Cyclic voltammetry studies demonstrated that a gold electrode modified with a BHDU-derived self-organized monolayer (SOM) could be esterified with diphenyl(p-carboxyphenyl)phosphine, followed by Pd(II) complexation to yield a surface-bound catalyst [1]. The resulting modified electrode exhibited electrocatalytic activity for the reduction of iodobenzene [1].

Electrocatalysis Surface Modification Cyclic Voltammetry

Synthetic Accessibility and Precursor Purity: BHDU Yield from 11-Mercapto-1-undecanol

BHDU can be synthesized from 11-mercapto-1-undecanol via oxidative coupling with a reported yield of approximately 98% [1]. This near-quantitative yield ensures minimal waste and high atom economy in large-scale preparations, distinguishing BHDU from alternative disulfide compounds that may require less efficient synthetic routes.

Chemical Synthesis Disulfide Preparation Process Chemistry

Optimal Research and Industrial Application Scenarios for Bis(11-hydroxyundecyl) disulfide (CAS 119438-02-7)


Electrochemical Biosensor and Bioelectronic Interface Fabrication

BHDU is ideally suited for preparing hydroxyl-terminated SAMs on gold electrodes for electrochemical biosensing and bioelectronic interfaces. As demonstrated in Section 3, BHDU-derived SAMs exhibit a ~5× higher charge-transfer resistance and ~50% lower capacitance compared to loosely packed hydroxyl-terminated SAMs [1]. These dense, low-defect monolayers serve as reliable insulating barriers for electrochemical impedance spectroscopy (EIS)-based detection of biomolecular binding events. Additionally, the superior exchange stability of BHDU SAMs relative to thiol-based analogs [2] ensures extended sensor lifetime in liquid environments. The terminal hydroxyl groups further enable covalent immobilization of biorecognition elements (e.g., antibodies, DNA probes) via established silane or carbodiimide coupling chemistries.

Controlled Surface Functionalization for Nanofabrication and Nanopatterning

For applications demanding uniform, defect-free hydroxyl-terminated surfaces—such as dip-pen nanolithography, microcontact printing, or area-selective atomic layer deposition—BHDU provides a homogeneous SAM architecture without the phase-separated domains characteristic of asymmetric disulfides [1]. The symmetric C11 alkyl chains of BHDU yield a single-component, densely packed monolayer, ensuring consistent surface chemistry and wettability across macroscopic substrate areas. This uniformity is critical for reproducible pattern transfer and for minimizing edge effects in micro- and nanoscale device fabrication.

Electrocatalytic Electrode Modification and On-Surface Complex Synthesis

BHDU is a proven platform for constructing surface-bound transition metal catalysts on gold electrodes. As established in Section 3, the terminal hydroxyl groups of BHDU SAMs can be chemically modified with phosphine ligands, enabling subsequent Pd(II) complexation and the generation of electrocatalytic activity toward aryl halide reduction [1]. This sequential on-surface synthesis approach can be generalized to incorporate other catalytically active metals (e.g., Pt, Ru, Rh) and ligands, supporting applications in organic electrosynthesis, fuel cell electrocatalysis, and electrochemical sensing.

Model System for Fundamental Studies of Self-Assembly and Surface Chemistry

BHDU is a valuable model compound for investigating the physical-organic chemistry of surfaces, including wettability, adhesion, and molecular exchange dynamics. The well-characterized SAM properties of BHDU—including film thickness, packing density, and electrochemical barrier characteristics [1][2]—make it a reproducible standard for comparing novel SAM-forming molecules and for calibrating surface-sensitive analytical techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

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